
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and an inert atmosphere to ensure the stability of the diazomethane reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Trifluoromethylphenyl)cyclopropane-1-carbaldehyde:
Uniqueness
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various chemical transformations and applications in research.
Eigenschaften
Molekularformel |
C12H11F3O2 |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H11F3O2/c1-17-10-3-2-8(11(7-16)4-5-11)6-9(10)12(13,14)15/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
JMONEZKEOQAZHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


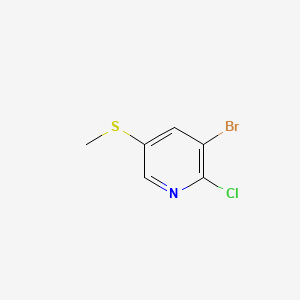
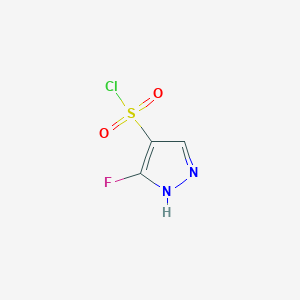
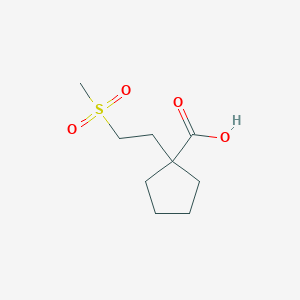
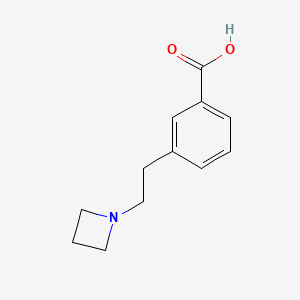

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

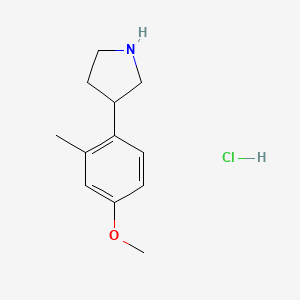
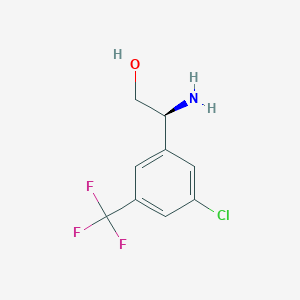

![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
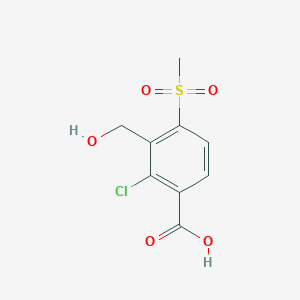
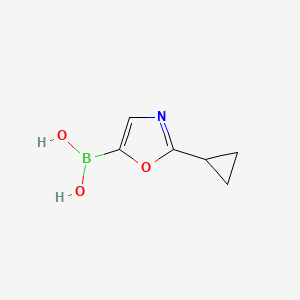
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
